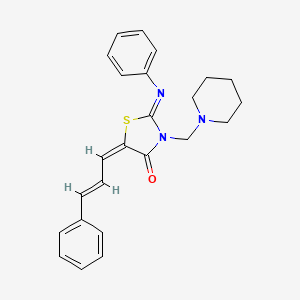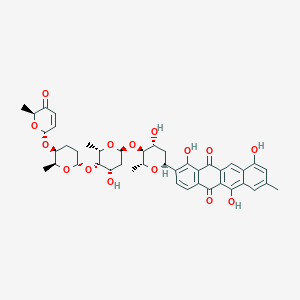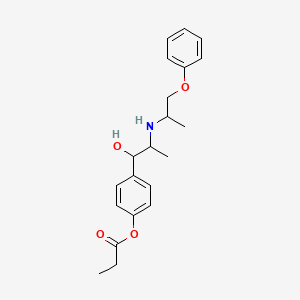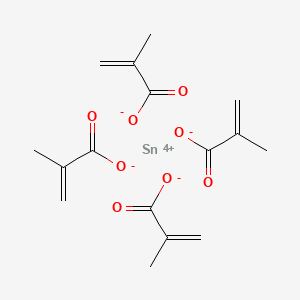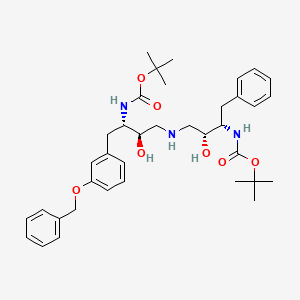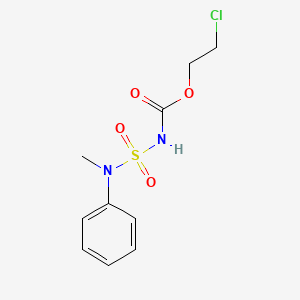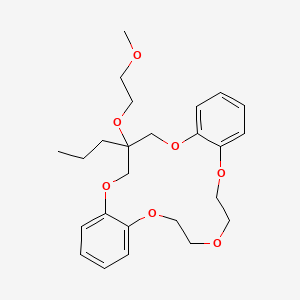
18-(2-Methoxyethoxy)-18-propyl-6,7,9,10,18,19-hexahydro-17H-dibenzo(b,k)(1,4,7,10,13)pentaoxacyclohexadecin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
18-(2-Methoxyethoxy)-18-propyl-6,7,9,10,18,19-hexahydro-17H-dibenzo(b,k)(1,4,7,10,13)pentaoxacyclohexadecin is a complex organic compound with a unique structure. It belongs to the class of dibenzo crown ethers, which are known for their ability to form stable complexes with various cations. This compound is characterized by its multiple oxygen atoms and a large ring structure, making it a versatile molecule in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would need to be optimized for yield and purity, with careful control of reaction conditions to ensure the formation of the desired product. The use of automated reactors and continuous flow systems could enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
18-(2-Methoxyethoxy)-18-propyl-6,7,9,10,18,19-hexahydro-17H-dibenzo(b,k)(1,4,7,10,13)pentaoxacyclohexadecin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Various substitution reactions can occur, particularly at the methoxyethoxy and propyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while reduction could produce more saturated derivatives .
Aplicaciones Científicas De Investigación
18-(2-Methoxyethoxy)-18-propyl-6,7,9,10,18,19-hexahydro-17H-dibenzo(b,k)(1,4,7,10,13)pentaoxacyclohexadecin has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Investigated for its potential interactions with biological molecules and its ability to transport ions across membranes.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form complexes with various cations.
Industry: Utilized in the development of sensors and separation processes due to its selective binding properties
Comparación Con Compuestos Similares
Similar Compounds
18-Crown-6: A well-known crown ether with a similar ability to form complexes with cations.
Dibenzo-18-crown-6: Another crown ether with a similar structure but different substituents.
Cryptands: Compounds with similar ion-binding properties but different structural features.
Uniqueness
18-(2-Methoxyethoxy)-18-propyl-6,7,9,10,18,19-hexahydro-17H-dibenzo(b,k)(1,4,7,10,13)pentaoxacyclohexadecin is unique due to its specific substituents, which can influence its binding properties and reactivity. The presence of the methoxyethoxy and propyl groups can enhance its solubility and modify its interactions with various ions .
Propiedades
| 159722-60-8 | |
Fórmula molecular |
C25H34O7 |
Peso molecular |
446.5 g/mol |
Nombre IUPAC |
4-(2-methoxyethoxy)-4-propyl-2,6,13,16,19-pentaoxatricyclo[18.4.0.07,12]tetracosa-1(24),7,9,11,20,22-hexaene |
InChI |
InChI=1S/C25H34O7/c1-3-12-25(32-18-13-26-2)19-30-23-10-6-4-8-21(23)28-16-14-27-15-17-29-22-9-5-7-11-24(22)31-20-25/h4-11H,3,12-20H2,1-2H3 |
Clave InChI |
CUFHRRIQYJQZPC-UHFFFAOYSA-N |
SMILES canónico |
CCCC1(COC2=CC=CC=C2OCCOCCOC3=CC=CC=C3OC1)OCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



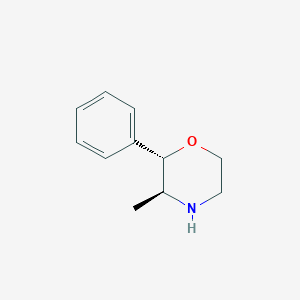
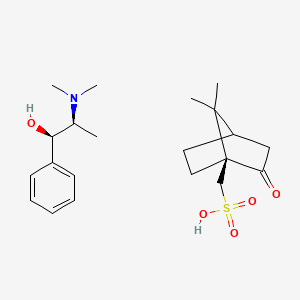
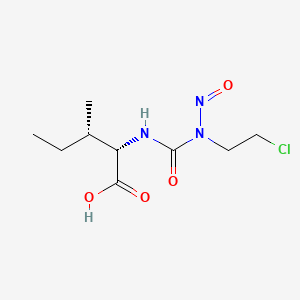
![methyl (2S,3S,4S,5R,6R)-6-[(2R,4R,5R,6R)-4-acetyloxy-6-[(2R,3S,4S,5R,6R)-5-acetyloxy-6-[(2R,3S,4R,5R,6S)-2-(acetyloxymethyl)-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-3-yl]oxy-2-methoxycarbonyl-4-phenylmethoxyoxan-3-yl]oxy-2-(acetyloxymethyl)-5-azidooxan-3-yl]oxy-3-[(2R,3R,4R,5S,6R)-6-(acetyloxymethyl)-3-azido-4,5-bis(phenylmethoxy)oxan-2-yl]oxy-4,5-bis(phenylmethoxy)oxane-2-carboxylate](/img/structure/B12780387.png)

